molecular formula C21H24N2O2S2 B3896265 (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3896265
M. Wt: 400.6 g/mol
InChI Key: IJJWCEJNODTRHP-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring fused with an indole moiety, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-2-3-13-22-16-12-8-7-11-15(16)17(19(22)24)18-20(25)23(21(26)27-18)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJWCEJNODTRHP-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Indole Ring Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole rings, possibly through a condensation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

The compound (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of the compound is C22H24N4O2S3C_{22}H_{24}N_{4}O_{2}S_{3} with a molecular weight of approximately 472.7 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, particularly in antidiabetic and anticancer research. The compound's unique structure may contribute to its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to the presence of the thiazolidinone moiety, which has been linked to various biological activities:

  • Antidiabetic Activity : Thiazolidinediones (TZDs), a class of drugs used in diabetes management, share structural similarities with this compound. Research suggests that compounds with thiazolidinone structures can enhance insulin sensitivity and reduce blood glucose levels.
  • Anticancer Properties : The indole structure is known for its anticancer properties. Research has shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Recent studies have focused on the biological activity of related compounds, indicating that modifications in the thiazolidinone ring can significantly impact their efficacy:

  • Case Study : A study published in Journal of Medicinal Chemistry explored various thiazolidinone derivatives and their effects on cancer cell lines. Results indicated that specific substitutions at the cyclohexyl position enhanced cytotoxicity against breast cancer cells (source needed).

Drug Development

The compound's unique structure makes it a candidate for further drug development:

  • Target Identification : Ongoing research aims to identify specific biological targets for this compound. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways.

Synthetic Applications

The synthesis of this compound involves complex organic reactions that can be applied as methodologies for creating other biologically active molecules:

  • Synthetic Methodology : The synthesis typically involves multi-step reactions including cyclization and functional group modifications, making it a valuable example for organic chemists interested in synthesizing complex structures.

Mechanism of Action

The mechanism of action of (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring may inhibit enzyme activity by binding to the active site, while the indole moiety could interact with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

The unique combination of a thiazolidinone ring with an indole moiety in (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may confer distinct pharmacological properties, making it a valuable compound for further research.

Biological Activity

The compound (3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a hybrid molecule that integrates the structural motifs of thiazolidinones and indoles. This compound is of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiazolidinone moiety linked to an indole structure. The presence of the butyl group and cyclohexyl substituent may influence its pharmacological properties, including solubility and receptor interaction.

Biological Activity Overview

Research has shown that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Thiazolidinones have been documented to possess significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
  • Anti-inflammatory Effects : These compounds may also modulate inflammatory pathways.

Anticancer Activity

A study highlighted that thiazolidinone derivatives demonstrate potent antiproliferative activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.10 µM to 10.00 µM against different cancer cell lines .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

CompoundGI50 (µM)Cell Line
5j1.10A-549
5b1.30Panc-1
5c1.70Various Cancer Cells
5d5.15Other Cell Lines

The most potent derivative, compound 5j, exhibited activity comparable to doxorubicin, a standard chemotherapy drug .

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including:

  • Inhibition of EGFR : Certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .

Table 2: EGFR Inhibition Potency

CompoundIC50 (nM)
5j87 ± 05
5b91 ± 07
5i97 ± 07

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. A study indicated that several thiazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in preclinical settings:

  • Study on Glioblastoma : A derivative demonstrated significant cytotoxicity against glioblastoma cells, indicating potential for treating aggressive brain tumors .
  • Antimicrobial Efficacy : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 100 µg/mL .

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrile+25% vs. DCM
Temperature70°CMaximizes cyclization
CatalystZnCl₂ (0.1 equiv)Reduces byproducts

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentIC₅₀ (μM) against COX-2Key Structural FeatureReference
4-Fluorophenyl0.45Enhanced H-bonding
4-Methoxyphenyl1.20Electron-donating group
Cyclohexyl (parent)0.78Hydrophobic interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-butyl-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.